Nicotinamide, N-(2-(1-adamantyl)ethyl)-
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Overview
Description
Nicotinamide, N-(2-(1-adamantyl)ethyl)- is a compound with the chemical formula C18H24N2O. It is a derivative of nicotinamide, where the amide nitrogen is substituted with a 2-(1-adamantyl)ethyl group. This compound is known for its unique structure, which includes an adamantane moiety, a highly stable and rigid tricyclic hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, N-(2-(1-adamantyl)ethyl)- typically involves the reaction of nicotinamide with 2-(1-adamantyl)ethylamine under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Nicotinamide, N-(2-(1-adamantyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The adamantyl group can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Nicotinamide, N-(2-(1-adamantyl)ethyl)- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Nicotinamide, N-(2-(1-adamantyl)ethyl)- involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, influencing gene expression, or altering cellular signaling pathways. The adamantyl group provides stability and enhances the compound’s ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, which lacks the adamantyl group.
Adamantane derivatives: Compounds containing the adamantane moiety, such as amantadine and rimantadine.
Uniqueness
Nicotinamide, N-(2-(1-adamantyl)ethyl)- is unique due to the presence of both the nicotinamide and adamantyl groups, which confer distinct chemical and biological properties. The adamantyl group enhances the compound’s stability and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
61876-31-1 |
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Molecular Formula |
C18H24N2O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
N-[2-(1-adamantyl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H24N2O/c21-17(16-2-1-4-19-12-16)20-5-3-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-2,4,12-15H,3,5-11H2,(H,20,21) |
InChI Key |
CDEDPXIGAXBRKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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